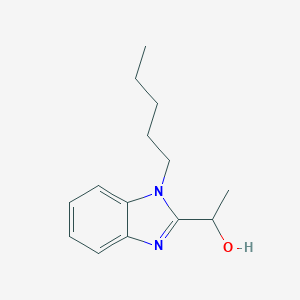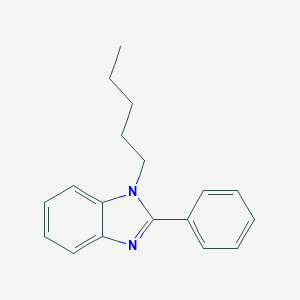![molecular formula C19H14BrNO4S B407781 [4-(Benzenesulfonamido)-2-bromophenyl] benzoate](/img/structure/B407781.png)
[4-(Benzenesulfonamido)-2-bromophenyl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Benzenesulfonamido)-2-bromophenyl] benzoate is an organic compound with the molecular formula C19H14BrNO4S and a molecular weight of 432.3 g/mol. This compound is known for its unique structure, which includes a benzoic acid esterified with a 4-benzenesulfonylamino-2-bromo-phenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid 4-benzenesulfonylamino-2-bromo-phenyl ester typically involves the esterification of benzoic acid with 4-benzenesulfonylamino-2-bromo-phenol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of catalysts to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzenesulfonamido)-2-bromophenyl] benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The benzenesulfonylamino group can undergo oxidation to form sulfonic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of various substituted phenyl esters.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
[4-(Benzenesulfonamido)-2-bromophenyl] benzoate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid 4-benzenesulfonylamino-2-bromo-phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release benzoic acid and the corresponding phenol, which can then interact with biological molecules. The sulfonylamino group may also play a role in binding to proteins or other macromolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid 2-bromo-phenyl ester: Similar structure but lacks the sulfonylamino group.
Benzoic acid 4-sulfonylamino-phenyl ester: Similar structure but lacks the bromine atom.
Uniqueness
[4-(Benzenesulfonamido)-2-bromophenyl] benzoate is unique due to the presence of both the bromine atom and the sulfonylamino group, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C19H14BrNO4S |
|---|---|
Molecular Weight |
432.3g/mol |
IUPAC Name |
[4-(benzenesulfonamido)-2-bromophenyl] benzoate |
InChI |
InChI=1S/C19H14BrNO4S/c20-17-13-15(21-26(23,24)16-9-5-2-6-10-16)11-12-18(17)25-19(22)14-7-3-1-4-8-14/h1-13,21H |
InChI Key |
SFSGIHGKVCKJQR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B407703.png)
methanone](/img/structure/B407704.png)
![N-[5-(2-methyl-3-phenyl-2-propenylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B407705.png)
![2-bromo-N-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B407708.png)


![6-bromo-3-(1-[(2,4-dichlorophenyl)carbonyl]-5-{3-nitrophenyl}-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one](/img/structure/B407716.png)
![N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-3,5-dinitrobenzamide](/img/structure/B407718.png)



